molecular formula C223H330N80O51 B1150381 Aptstat3-9R

Aptstat3-9R

Cat. No.: B1150381
M. Wt: 4948 g/mol
InChI Key: DSGGVPGAEGYDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APTSTAT3-9R is a specific peptide that binds to the signal transducer and activator of transcription 3 (STAT3). It inhibits the activation and downstream signaling of STAT3 by specifically blocking its phosphorylation. This compound has shown significant antiproliferative effects and antitumor activity, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: APTSTAT3-9R is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions: APTSTAT3-9R primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity involves binding to STAT3 and inhibiting its phosphorylation.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

    Cleavage Cocktail: Trifluoroacetic acid, water, scavengers.

Major Products: The major product of interest is the this compound peptide itself, which is used in various biological assays and research applications .

Scientific Research Applications

APTSTAT3-9R has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

APTSTAT3-9R exerts its effects by specifically binding to STAT3 and inhibiting its phosphorylation. This inhibition prevents the activation of STAT3 and its subsequent binding to DNA, thereby blocking the transcription of STAT3 target genes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

APTSTAT3-9R is unique in its specific binding to STAT3 and its ability to inhibit STAT3 phosphorylation. Similar compounds include:

This compound stands out due to its high specificity and effectiveness in inhibiting STAT3, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

Molecular Formula

C223H330N80O51

Molecular Weight

4948 g/mol

IUPAC Name

5-[[4-amino-1-[[2-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[2-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[2-[[2-[[2-[[2-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C223H330N80O51/c1-116(2)88-156(200(339)278-141(52-22-25-75-224)185(324)268-107-174(314)265-105-172(312)264-106-173(313)266-108-176(316)276-166(113-304)208(347)287-150(61-34-84-256-221(243)244)195(334)285-148(59-32-82-254-219(239)240)193(332)283-146(57-30-80-252-217(235)236)191(330)281-144(55-28-78-250-215(231)232)189(328)280-145(56-29-79-251-216(233)234)190(329)282-147(58-31-81-253-218(237)238)192(331)284-149(60-33-83-255-220(241)242)194(333)286-151(62-35-85-257-222(245)246)196(335)291-155(214(353)354)63-36-86-258-223(247)248)293-203(342)159(90-121-40-10-7-11-41-121)294-197(336)152(69-72-169(228)309)289-202(341)158(91-122-65-67-129(308)68-66-122)292-183(322)117(3)273-175(315)109-269-186(325)142(53-23-26-76-225)279-204(343)160(92-123-99-259-136-47-17-12-42-130(123)136)298-211(350)181(118(4)306)301-206(345)162(94-125-101-261-138-49-19-14-44-132(125)138)295-188(327)143(54-24-27-77-226)274-177(317)111-270-187(326)164(98-171(230)311)297-198(337)154(71-74-180(320)321)290-205(344)161(93-124-100-260-137-48-18-13-43-131(124)137)299-212(351)182(119(5)307)302-207(346)163(95-126-102-262-139-50-20-15-45-133(126)139)296-209(348)167(114-305)277-179(319)112-271-210(349)168-64-37-87-303(168)213(352)165(96-127-103-263-140-51-21-16-46-134(127)140)300-199(338)153(70-73-170(229)310)288-201(340)157(89-120-38-8-6-9-39-120)275-178(318)110-267-184(323)135(227)97-128-104-249-115-272-128/h6-21,38-51,65-68,99-104,115-119,135,141-168,181-182,259-263,304-308H,22-37,52-64,69-98,105-114,224-227H2,1-5H3,(H2,228,309)(H2,229,310)(H2,230,311)(H,249,272)(H,264,312)(H,265,314)(H,266,313)(H,267,323)(H,268,324)(H,269,325)(H,270,326)(H,271,349)(H,273,315)(H,274,317)(H,275,318)(H,276,316)(H,277,319)(H,278,339)(H,279,343)(H,280,328)(H,281,330)(H,282,329)(H,283,332)(H,284,331)(H,285,334)(H,286,333)(H,287,347)(H,288,340)(H,289,341)(H,290,344)(H,291,335)(H,292,322)(H,293,342)(H,294,336)(H,295,327)(H,296,348)(H,297,337)(H,298,350)(H,299,351)(H,300,338)(H,301,345)(H,302,346)(H,320,321)(H,353,354)(H4,231,232,250)(H4,233,234,251)(H4,235,236,252)(H4,237,238,253)(H4,239,240,254)(H4,241,242,255)(H4,243,244,256)(H4,245,246,257)(H4,247,248,258)

InChI Key

DSGGVPGAEGYDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(C(C)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CO)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC1=CNC=N1)N

Origin of Product

United States

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